

Spectroscopic Profile of 4-(2-Methoxyethyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(2-Methoxyethyl)morpholine**

Cat. No.: **B156078**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-(2-Methoxyethyl)morpholine**, a key building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to support the identification and characterization of this compound. Detailed experimental protocols for acquiring this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-(2-Methoxyethyl)morpholine**. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of analogous morpholine derivatives.

Table 1: Predicted ^1H NMR Data

Solvent: CDCl_3 Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.70	t	4H	$\text{O}(\text{CH}_2)_2\text{N}$
~3.50	t	2H	$\text{OCH}_2\text{CH}_2\text{N}$
~3.35	s	3H	OCH_3
~2.55	t	2H	$\text{OCH}_2\text{CH}_2\text{N}$
~2.45	t	4H	$\text{O}(\text{CH}_2)_2\text{N}$

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The 't' denotes a triplet multiplicity.

Table 2: Predicted ^{13}C NMR Data

Solvent: CDCl_3 Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~71.0	$\text{OCH}_2\text{CH}_2\text{N}$
~67.0	$\text{O}(\text{CH}_2)_2\text{N}$
~59.0	OCH_3
~57.5	$\text{OCH}_2\text{CH}_2\text{N}$
~54.0	$\text{O}(\text{CH}_2)_2\text{N}$

Note: Chemical shifts are referenced to the solvent peak of CDCl_3 at 77.16 ppm.

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2800	Strong	C-H stretch (aliphatic)
1115	Strong	C-O-C stretch (ether)
1140-1070	Strong	C-N stretch (aliphatic amine)

Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
145	40	[M] ⁺ (Molecular Ion)
114	80	[M - OCH ₃] ⁺
100	100	[M - CH ₂ OCH ₃] ⁺
86	60	[Morpholine ring fragment] ⁺
57	50	[C ₄ H ₉] ⁺
45	70	[CH ₂ OCH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **4-(2-Methoxyethyl)morpholine**.

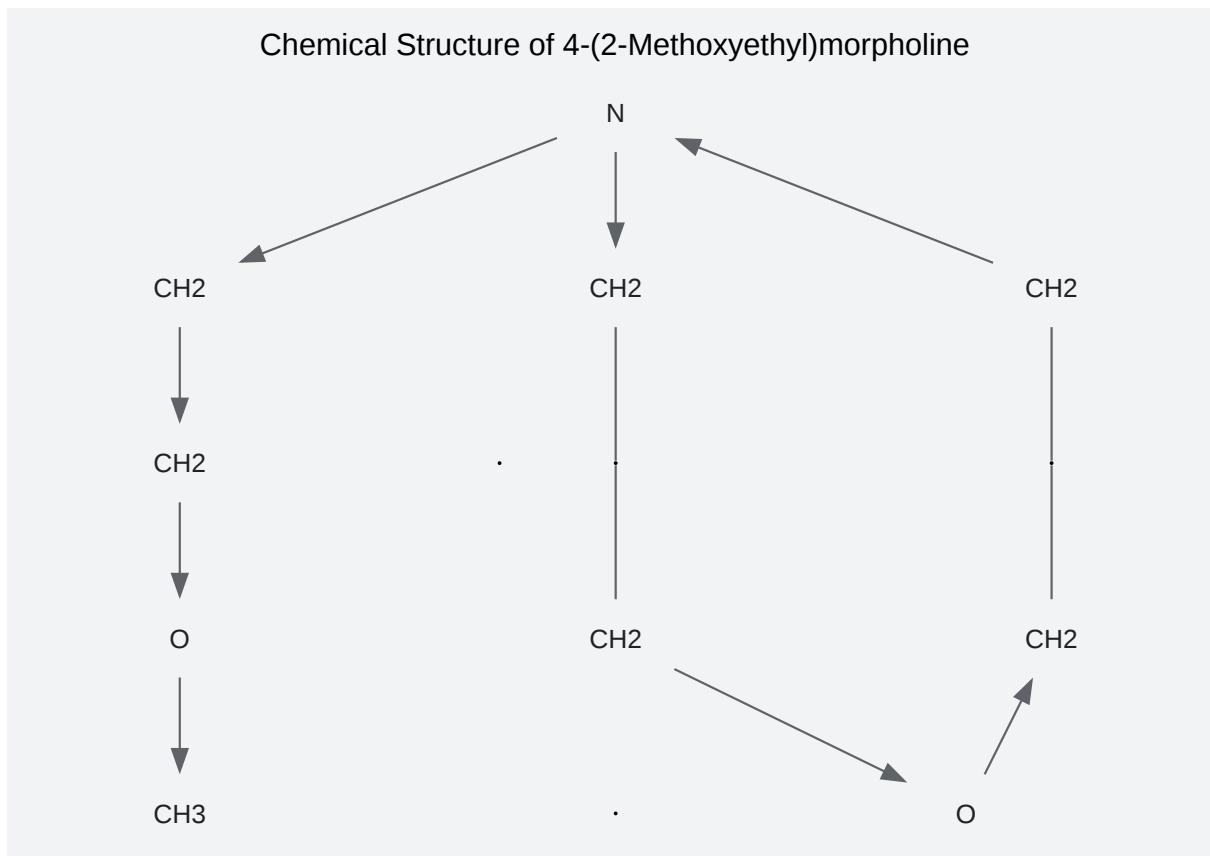
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-(2-Methoxyethyl)morpholine** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.

- Typical parameters: 16-32 scans with a relaxation delay of 1-2 seconds.
- Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 512-1024 scans with a relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak of CDCl_3 at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.
 - Attenuated Total Reflectance (ATR): Place a small amount of the liquid sample directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Scan the sample over the range of 4000-400 cm^{-1} .
 - Acquire 16-32 scans to ensure a good signal-to-noise ratio.


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **4-(2-Methoxyethyl)morpholine** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
- Acquisition (EI Mode):

- Introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet.
- Use a standard electron energy of 70 eV.
- Acquire the mass spectrum over a mass range of m/z 40-200.
- Acquisition (ESI Mode):
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 μ L/min.
 - Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-250.
 - Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule, $[M+H]^+$.

Visualization

To aid in the understanding of the spectroscopic data, the chemical structure of **4-(2-Methoxyethyl)morpholine** is presented below.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **4-(2-Methoxyethyl)morpholine**.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-Methoxyethyl)morpholine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156078#spectroscopic-data-nmr-ir-ms-of-4-2-methoxyethyl-morpholine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com